molecular formula C22H22F3N5O3 B11071307 ethyl 3-(4-methylphenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate

ethyl 3-(4-methylphenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate

Cat. No.: B11071307
M. Wt: 461.4 g/mol
InChI Key: RMHJEMFZQFISLW-UHFFFAOYSA-N
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Description

ETHYL 3-(4-METHYLPHENYL)-3-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]PROPANOATE is a synthetic organic compound It is characterized by its complex structure, which includes a trifluoromethyl group, a tetraazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-METHYLPHENYL)-3-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]PROPANOATE typically involves multiple steps:

    Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final compound is formed through coupling reactions that link the various functional groups together. Common reagents include coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(4-METHYLPHENYL)-3-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]PROPANOATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-METHYLPHENYL)-3-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]PROPANOATE depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It could modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-METHYLPHENYL)-3-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]PROPANOATE: shares similarities with other compounds containing trifluoromethyl groups, tetraazole rings, or ethyl ester functional groups.

Uniqueness

    Structural Features: The combination of these functional groups in a single molecule is unique and contributes to its distinct chemical properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.

Properties

Molecular Formula

C22H22F3N5O3

Molecular Weight

461.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[[2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]propanoate

InChI

InChI=1S/C22H22F3N5O3/c1-3-33-20(32)12-18(15-6-4-14(2)5-7-15)26-19(31)13-30-28-21(27-29-30)16-8-10-17(11-9-16)22(23,24)25/h4-11,18H,3,12-13H2,1-2H3,(H,26,31)

InChI Key

RMHJEMFZQFISLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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